Isopropyl 1H-indole-3-propionate

Lipophilicity Drug Design Membrane Permeability

Isopropyl 1H-indole-3-propionate (CAS 93941-02-7) is an indole derivative belonging to the class of indolyl carboxylic acid esters, with the molecular formula C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol. It is the isopropyl ester of indole-3-propionic acid (IPA), a well-characterized gut microbial metabolite with established neuroprotective and antioxidant properties.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 93941-02-7
Cat. No. B11877977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 1H-indole-3-propionate
CAS93941-02-7
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCC1=CNC2=CC=CC=C21
InChIInChI=1S/C14H17NO2/c1-10(2)17-14(16)8-7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3
InChIKeyALEBZUNFHDQURI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 1H-indole-3-propionate (CAS 93941-02-7): A Defined Indole-3-propionate Ester for Procurement in Specialized Chemical Research


Isopropyl 1H-indole-3-propionate (CAS 93941-02-7) is an indole derivative belonging to the class of indolyl carboxylic acid esters, with the molecular formula C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol [1]. It is the isopropyl ester of indole-3-propionic acid (IPA), a well-characterized gut microbial metabolite with established neuroprotective and antioxidant properties. As a synthetic analog, this compound serves as a research tool for investigating structure-activity relationships, prodrug strategies, and the impact of esterification on physicochemical and biological behavior relative to the parent acid and other alkyl esters [2].

Why Isopropyl 1H-indole-3-propionate Cannot Be Replaced by Unmodified Indole-3-propionic Acid or Alternative Alkyl Esters in Quantitative Research


Indole-3-propionic acid (IPA) and its esters are not functionally interchangeable. Esterification with different alkyl groups (methyl, ethyl, isopropyl) alters key molecular descriptors—including lipophilicity (logP), topological polar surface area (TPSA), hydrogen bonding capacity, and rotatable bond count—which directly influence membrane permeability, metabolic stability, and target engagement [1]. Furthermore, direct comparative enzymatic data, such as the 2.4-fold difference in MAO A IC₅₀ observed between ethyl indole-3-acetate (44 μM) and methyl indole-3-propionate (105 μM), demonstrate that even minor structural modifications within this chemical class can yield substantially divergent biological activities [2]. Substituting the isopropyl ester with the parent acid or a different ester without rigorous experimental validation introduces uncontrolled variables that compromise assay reproducibility and data interpretation.

Quantitative Differentiation of Isopropyl 1H-indole-3-propionate from Indole-3-propionic Acid and Other Esters


Lipophilicity (XlogP) Comparison: Isopropyl Ester vs. Indole-3-propionic Acid

The isopropyl ester exhibits a calculated XlogP of 2.9, representing a 34-42% increase in lipophilicity compared to the parent indole-3-propionic acid, which has reported logP values of 2.04 (ALOGPS) and 2.15 (ChemAxon) [1]. This difference is quantitatively meaningful, as a ΔlogP of ~0.8 log units corresponds to an approximately 6-fold increase in predicted octanol-water partition coefficient [2].

Lipophilicity Drug Design Membrane Permeability

Topological Polar Surface Area (TPSA) Reduction Relative to Indole-3-propionic Acid

Esterification with an isopropyl group reduces the topological polar surface area (TPSA) from 53.09 Ų for indole-3-propionic acid to 42.1 Ų for the isopropyl ester [1][2]. This 11.0 Ų decrease represents a ~21% reduction in polar surface area, which falls below the widely recognized threshold of <60-70 Ų for favorable CNS penetration and approaches the <40-50 Ų range often associated with optimal brain uptake [3].

Polar Surface Area Blood-Brain Barrier Oral Bioavailability

Hydrogen Bond Donor/Acceptor Profile Alteration vs. Indole-3-propionic Acid

The isopropyl ester possesses one hydrogen bond donor (indole NH) and two hydrogen bond acceptors (ester carbonyl oxygen and indole nitrogen), compared to two hydrogen bond donors (carboxylic acid OH and indole NH) and two acceptors for indole-3-propionic acid [1][2]. The loss of one hydrogen bond donor through esterification of the carboxylic acid moiety reduces the compound's capacity for intermolecular hydrogen bonding with aqueous media, contributing to its increased lipophilicity and altered solvation properties.

Hydrogen Bonding Molecular Descriptors Drug-likeness

Rotatable Bond Count Increase vs. Indole-3-propionic Acid

The isopropyl ester contains 5 rotatable bonds, compared to 3 rotatable bonds in indole-3-propionic acid [1][2]. This increase is attributed to the additional bonds within the isopropyl ester moiety (C-O and C-C bonds of the isopropyl group). Greater molecular flexibility can influence conformational sampling, entropy of binding, and pharmacokinetic properties including metabolic stability and plasma protein binding [3].

Molecular Flexibility Conformational Entropy Drug Design

Class-Level Evidence: Ester-Dependent Variation in Monoamine Oxidase A (MAO A) Inhibitory Activity

While direct MAO A IC₅₀ data for isopropyl 1H-indole-3-propionate is not available in the public domain, comparative data within the indole-3-propionate/acetate ester class demonstrates that alkyl ester identity significantly modulates inhibitory potency. Specifically, a component identified as ethyl indole-3-acetate (and/or methyl indole-3-propionate) exhibited an IC₅₀ of 44 μM, whereas methyl indole-3-propionate alone showed an IC₅₀ of 105 μM—a 2.4-fold difference [1]. This establishes that even minor changes in the ester alkyl group (methyl vs. ethyl vs. isopropyl) can produce substantial, non-linear variations in biological activity within this chemical series.

Monoamine Oxidase Enzyme Inhibition Structure-Activity Relationship

Primary Research and Industrial Application Scenarios for Isopropyl 1H-indole-3-propionate (CAS 93941-02-7) Based on Quantitative Differentiation Evidence


CNS Penetration Studies and Neurobiology Research Tool

The 34-42% increase in lipophilicity (XlogP 2.9 vs. 2.04-2.15) and 21% reduction in TPSA (42.1 Ų vs. 53.09 Ų) relative to indole-3-propionic acid [1] position this compound as a valuable probe for investigating the relationship between esterification and blood-brain barrier permeability. Researchers studying neuroprotective indole derivatives or seeking to optimize CNS exposure of indole-based scaffolds should prioritize this isopropyl ester over the parent acid when enhanced passive diffusion is desired.

Prodrug Strategy Development and Pharmacokinetic Optimization

The conversion of the carboxylic acid moiety of indole-3-propionic acid to an isopropyl ester eliminates one hydrogen bond donor and increases rotatable bond count from 3 to 5 [1], which may alter metabolic stability, plasma protein binding, and oral absorption. This compound serves as a defined prodrug candidate for evaluating the impact of esterase-mediated hydrolysis on the pharmacokinetic profile of indole-3-propionate-based therapeutics [2].

Structure-Activity Relationship (SAR) Studies in Metabolic and Neurodegenerative Disease Targets

Given the established relevance of indole-3-propionic acid as an endogenous AhR ligand [1] and neuroprotective agent in Alzheimer's disease models [2], the isopropyl ester provides a chemically distinct comparator for SAR campaigns. Its altered physicochemical profile (XlogP, TPSA, H-bond donors) allows systematic interrogation of how ester substitution affects target engagement at receptors such as AhR, PPARs, or PXR, and downstream functional outcomes in cellular and in vivo models of metabolic or neurodegenerative disorders [3].

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